Cas no 1805482-15-8 (Ethyl 2-bromo-3-cyano-5-ethylbenzoate)

Ethyl 2-bromo-3-cyano-5-ethylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-3-cyano-5-ethylbenzoate
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- Inchi: 1S/C12H12BrNO2/c1-3-8-5-9(7-14)11(13)10(6-8)12(15)16-4-2/h5-6H,3-4H2,1-2H3
- InChI Key: PANNSKUXORZKJY-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=CC(=CC=1C(=O)OCC)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 297
- Topological Polar Surface Area: 50.1
- XLogP3: 3.3
Ethyl 2-bromo-3-cyano-5-ethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016787-1g |
Ethyl 2-bromo-3-cyano-5-ethylbenzoate |
1805482-15-8 | 97% | 1g |
1,504.90 USD | 2021-06-18 | |
Alichem | A015016787-500mg |
Ethyl 2-bromo-3-cyano-5-ethylbenzoate |
1805482-15-8 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Alichem | A015016787-250mg |
Ethyl 2-bromo-3-cyano-5-ethylbenzoate |
1805482-15-8 | 97% | 250mg |
484.80 USD | 2021-06-18 |
Ethyl 2-bromo-3-cyano-5-ethylbenzoate Related Literature
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
Additional information on Ethyl 2-bromo-3-cyano-5-ethylbenzoate
Ethyl 2-bromo-3-cyano-5-ethylbenzoate (CAS No. 1805482-15-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-bromo-3-cyano-5-ethylbenzoate (CAS No. 1805482-15-8) is a significant compound in the realm of pharmaceutical chemistry, serving as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, characterized by a bromine substituent, a cyano group, and an ethyl ester, make it a valuable building block for drug development. This article delves into the compound's properties, synthetic pathways, and its emerging applications in medicinal chemistry.
The molecular structure of Ethyl 2-bromo-3-cyano-5-ethylbenzoate encompasses a benzoic acid backbone modified with bromine at the 2-position, a cyano group at the 3-position, and an ethyl ester at the 4-position. This arrangement imparts distinct reactivity patterns that are exploited in organic synthesis. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic frameworks. The cyano group introduces electrophilic characteristics, enabling reactions like nucleophilic addition and condensation, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into other derivatives.
In recent years, there has been growing interest in leveraging Ethyl 2-bromo-3-cyano-5-ethylbenzoate as a precursor in the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize derivatives with potential antimicrobial and anti-inflammatory properties. The bromine substituent facilitates the introduction of aryl rings or other aromatic systems through palladium-catalyzed reactions, leading to compounds with enhanced biological activity. Additionally, the cyano group can be transformed into amides or carboxamides, which are common motifs in drug molecules known for their bioavailability and target specificity.
One of the most compelling applications of Ethyl 2-bromo-3-cyano-5-ethylbenzoate lies in its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in cellular signaling pathways and are frequently targeted in oncology and immunology research. By modifying the benzoate core with functional groups like bromine and cyano, chemists can generate substrates or inhibitors that selectively bind to specific kinase domains. For example, recent studies have demonstrated the use of this compound to develop small-molecule inhibitors that modulate tyrosine kinase activity, which is relevant in treating cancers and inflammatory diseases.
The versatility of Ethyl 2-bromo-3-cyano-5-ethylbenzoate is further highlighted by its utility in constructing complex scaffolds for drug discovery. Its structural motif is found in several approved drugs and clinical candidates, underscoring its importance as a synthetic intermediate. The ability to introduce diverse functional groups while maintaining the benzoate core allows for rapid exploration of chemical space, enabling medicinal chemists to identify lead compounds with optimized pharmacokinetic profiles.
Synthetic methodologies for preparing Ethyl 2-bromo-3-cyano-5-ethylbenzoate have been refined over time to ensure high yield and purity. Common approaches involve bromination of ethyl 3-cyanobenzoate followed by esterification at the 4-position. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving scalability. These developments align with the broader trend toward green chemistry principles in pharmaceutical manufacturing.
The growing body of research on Ethyl 2-bromo-3-cyano-5-ethylbenzoate underscores its significance as a pharmaceutical intermediate. As new therapeutic targets emerge and synthetic techniques evolve, this compound is likely to remain a cornerstone in drug discovery efforts. Its unique combination of reactivity and structural features makes it an indispensable tool for chemists working on next-generation medicines.
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